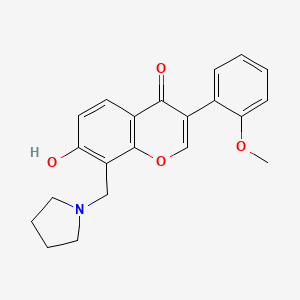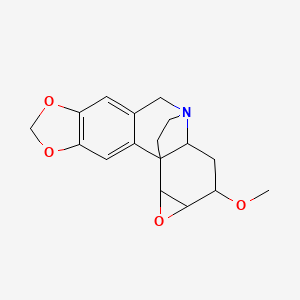![molecular formula C12H15N7O B14091666 4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine](/img/structure/B14091666.png)
4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone is a synthetic compound with the molecular formula C12H15N7O and a molecular weight of 273.29 g/mol
Métodos De Preparación
The synthesis of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone typically involves the reaction of 4-(4-morpholinyl)benzaldehyde with 1H-tetraazol-5-ylhydrazine under specific reaction conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature and pH. The product is then purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products
Aplicaciones Científicas De Investigación
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential in inhibiting cancer cell proliferation, inducing apoptosis, and inhibiting angiogenesis.
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, inhibiting their activity and leading to the desired biological effects. For example, in cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis and reduced tumor growth .
Comparación Con Compuestos Similares
4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone can be compared with other similar compounds, such as:
4-(4-morpholinyl)benzaldehyde: This compound is a precursor in the synthesis of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone and shares some similar chemical properties.
4-(1-piperidinyl)benzaldehyde: Another similar compound with a different substituent on the benzaldehyde ring, used in various chemical reactions.
4-(diphenylamino)benzaldehyde: This compound has a different substituent and is used in different applications.
The uniqueness of 4-(4-morpholinyl)benzaldehyde 1H-tetraazol-5-ylhydrazone lies in its specific structure and the presence of the 1H-tetraazol-5-ylhydrazone moiety, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15N7O |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C12H15N7O/c1-3-11(19-5-7-20-8-6-19)4-2-10(1)9-13-14-12-15-17-18-16-12/h1-4,9H,5-8H2,(H2,14,15,16,17,18)/b13-9- |
Clave InChI |
GOGNLAVBTYAGTM-LCYFTJDESA-N |
SMILES isomérico |
C1COCCN1C2=CC=C(C=C2)/C=N\NC3=NNN=N3 |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C=NNC3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-8-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14091589.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091597.png)
![4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14091601.png)

![1-(2,5-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091603.png)
![6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B14091604.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091616.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14091619.png)
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091626.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091628.png)
![8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14091629.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B14091630.png)
